![molecular formula C26H25ClN2 B14220616 1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- CAS No. 827015-12-3](/img/structure/B14220616.png)
1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 2-chlorophenyl group and a 4-phenyl-1-piperidinylmethyl group attached to the indole core, making it a unique and potentially valuable molecule in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 4-Phenyl-1-piperidinylmethyl Group: This step involves the nucleophilic substitution reaction where the indole derivative is reacted with 4-phenyl-1-piperidinylmethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-
- 1H-Indole, 2-(2-bromophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-
- 1H-Indole, 2-(2-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-
Uniqueness
1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
827015-12-3 |
|---|---|
Fórmula molecular |
C26H25ClN2 |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C26H25ClN2/c27-24-12-6-4-11-22(24)26-23(21-10-5-7-13-25(21)28-26)18-29-16-14-20(15-17-29)19-8-2-1-3-9-19/h1-13,20,28H,14-18H2 |
Clave InChI |
KZYVAEQFZCSCCS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




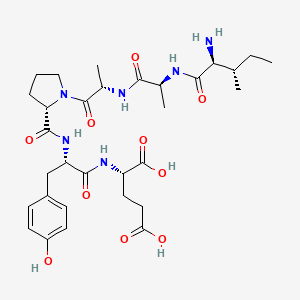
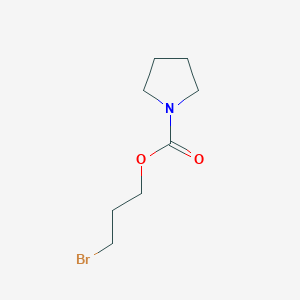
![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)

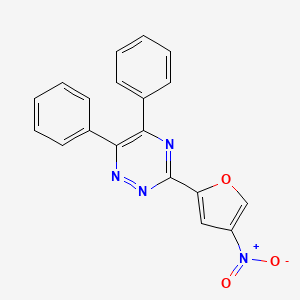

![1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14220588.png)
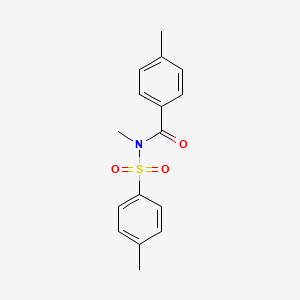
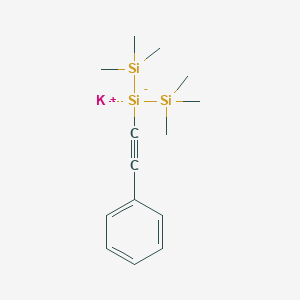
![2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro-](/img/structure/B14220599.png)
![2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B14220613.png)
![[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14220617.png)
